

An In-Depth Technical Guide to 2-Amino-6chlorotoluene

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This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral data of 2-Amino-6-chlorotoluene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data into a structured and accessible format.

Physicochemical Properties

2-Amino-6-chlorotoluene, also known by its synonyms **3-Chloro-2-methylaniline** and 6-Chloro-o-toluidine, is a substituted aniline with significant applications in organic synthesis. Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	87-60-5	[1]
Molecular Formula	C7H8CIN	[1]
Molecular Weight	141.60 g/mol	
Appearance	Clear yellow to red or red- brown liquid	[1]
Melting Point	10-12 °C	[2]
Boiling Point	215 °C	[2]
Density	1.152 g/mL at 25 °C	[2]
Flash Point	>110 °C (>230 °F)	[1]
Solubility	Insoluble in water.	[2]

Spectral Data

The structural elucidation of 2-Amino-6-chlorotoluene is supported by various spectroscopic techniques. The characteristic spectral data are detailed below.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-6-chlorotoluene provides insight into the arrangement of hydrogen atoms within the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.9 (d)	Doublet	1H	Aromatic CH
~6.6 (t)	Triplet	1H	Aromatic CH
~6.5 (d)	Doublet	1H	Aromatic CH
~3.8 (s)	Singlet	2H	-NH2
~2.2 (s)	Singlet	3H	-СН₃



Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~130	C-CI
~128	Aromatic CH
~125	Aromatic CH
~120	Aromatic C-CH₃
~118	Aromatic CH
~17	-CH₃

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The data presented is a representative interpretation.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum highlights the functional groups present in 2-Amino-6-chlorotoluene.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Strong, Broad	N-H Stretch (Amine)
3000-3100	Medium	Aromatic C-H Stretch
2850-2950	Medium	Aliphatic C-H Stretch
1600-1650	Strong	N-H Bend (Amine)
1450-1550	Medium-Strong	Aromatic C=C Stretch
1000-1250	Strong	C-N Stretch
700-800	Strong	C-Cl Stretch

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

m/z	Relative Intensity	Assignment
141	High	[M] ⁺ (Molecular Ion)
106	Moderate	[M-CI] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Synthesis of 2-Amino-6-chlorotoluene

A common and efficient method for the laboratory synthesis of 2-Amino-6-chlorotoluene is through the reduction of 2-chloro-6-nitrotoluene.

Experimental Protocol: Reduction of 2-Chloro-6nitrotoluene

This protocol details the reduction of 2-chloro-6-nitrotoluene using tin(II) chloride in the presence of hydrochloric acid.



Materials:

- 2-Chloro-6-nitrotoluene
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (e.g., 40%)
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene in ethanol or a similar solvent.
- Addition of Reducing Agent: To this solution, add a stoichiometric excess of tin(II) chloride dihydrate.
- Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. The
 reaction is exothermic, so the addition should be controlled to maintain a manageable
 temperature. After the addition is complete, heat the mixture to reflux and maintain for a
 period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting
 material.



- Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the
 excess acid by the slow addition of a concentrated sodium hydroxide solution until the
 solution is strongly basic. This will precipitate tin salts.
- Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent multiple times. Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-Amino-6-chlorotoluene.
- Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-Amino-6-chlorotoluene from 2-chloro-6-nitrotoluene.



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References

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